

Potential biological activity of 2-Decyn-1-ol

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Compound of Interest

Compound Name: 2-Decyn-1-ol

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An In-Depth Technical Guide to the Potential Biological Activity of **2-Decyn-1-ol**

Introduction

2-Decyn-1-ol is a ten-carbon acetylenic alcohol, a class of molecules characterized by a carbon-carbon triple bond and a hydroxyl functional group. While specific research on this compound is limited, the broader family of long-chain unsaturated alcohols is gaining significant attention in the scientific community for its diverse biological activities.^[1] The unique chemical architecture of **2-Decyn-1-ol**—a moderately long lipophilic carbon chain combined with the high electron density of an alkyne system and a polar alcohol head—suggests a high potential for interaction with biological membranes and molecular targets.

This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and potential biological activities of **2-Decyn-1-ol**. It synthesizes the available data, offers insights into its potential mechanisms of action, and provides detailed experimental protocols to facilitate further investigation into its therapeutic promise.

Physicochemical Profile of 2-Decyn-1-ol

The biological activity of any compound is fundamentally dictated by its physicochemical properties. The structure of **2-Decyn-1-ol** imparts a dual nature: the C10 hydrocarbon tail provides significant lipophilicity, enabling it to penetrate lipid-rich environments like cell membranes, while the hydroxyl group offers a site for hydrogen bonding and potential metabolic modification. The acetylenic bond is a rigid, linear, and electron-rich feature that can participate in various non-covalent interactions and chemical reactions.^[2]

Property	Value	Source
IUPAC Name	dec-2-yn-1-ol	[3]
CAS Number	4117-14-0	[3][4]
Molecular Formula	C ₁₀ H ₁₈ O	[3][5]
Molecular Weight	154.25 g/mol	[3][5]
Appearance	Colorless to Yellow Liquid	[6]
Flash Point	>110 °C (>230 °F) - closed cup	
logP _{oct/wat}	2.343	[7]
Topological Polar Surface Area	20.2 Å ²	[3][6]

Known and Potential Biological Activities

While comprehensive studies are sparse, existing literature and data on related compounds allow for an informed exploration of **2-Decyn-1-ol**'s potential bioactivities.

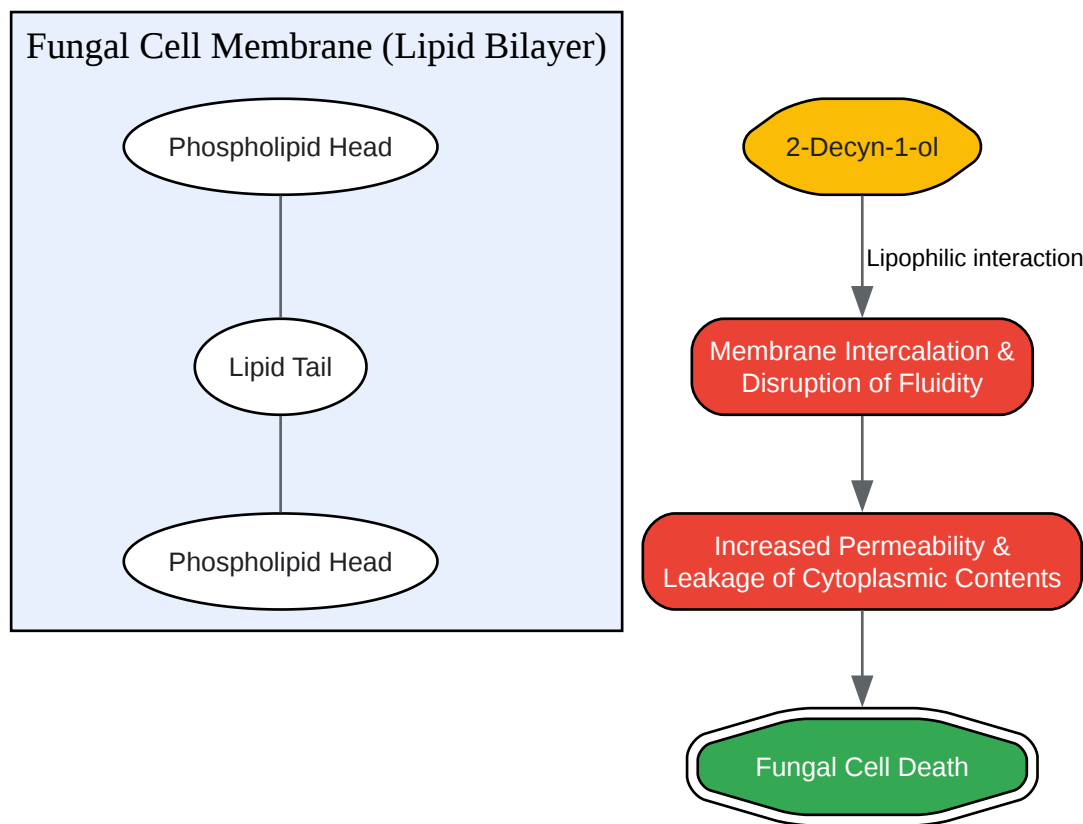
Antifungal Activity

The most significant documented potential for **2-Decyn-1-ol** lies in its antifungal properties, particularly as a synergistic agent. A key study demonstrated that while 3-n-alkyn-1-ols were the primary active agents against various fungi, synergism was observed when a mixture including 2-n-undecyn-1-ol (a close structural analog of **2-Decyn-1-ol**) was combined with the established antifungal drug ketoconazole.[8] This combination was effective against *Candida albicans* and *Candida tropicalis*, two clinically relevant opportunistic pathogens.[8]

This synergistic potential is critically important in an era of growing antifungal resistance. By potentially lowering the effective dose of conventional drugs like ketoconazole, **2-Decyn-1-ol** could help mitigate toxicity and combat resistant strains.

Proposed Mechanism of Action: The primary mechanism for long-chain alcohols is believed to be the disruption of the fungal cell membrane.[1] Their lipophilic chains intercalate into the lipid bilayer, disturbing its fluidity and integrity. This can lead to increased permeability, leakage of vital intracellular contents, and ultimately, cell death. The rigid alkyne group in **2-Decyn-1-ol**

may further alter membrane dynamics in a manner distinct from its saturated or alkene counterparts.



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Figure 1: Proposed mechanism of antifungal action for **2-Decyn-1-ol**.

Potential as a Precursor in Anticancer Drug Synthesis

Beyond its direct bioactivity, **2-Decyn-1-ol** serves as a valuable building block in synthetic organic chemistry. It is cited as a precursor in the synthesis of antitumor agents, specifically isomers of Panaxytriol and Falcarinol.[4] These polyacetylenic alcohols, found naturally in plants like ginseng and carrots, have demonstrated cytotoxic effects against various cancer cell lines. Additionally, **2-Decyn-1-ol** is used in the synthesis of aromatase inhibitors, a class of drugs crucial for treating hormone-responsive breast and ovarian cancers.[4] This role as a synthetic intermediate underscores its importance for professionals in drug development and medicinal chemistry.

Antibacterial Activity

Direct evidence for the antibacterial activity of **2-Decyn-1-ol** is not available. However, studies on analogous long-chain fatty alcohols provide a strong rationale for investigation. For instance, 1-decanol shows bactericidal activity against *Staphylococcus aureus*, a major human pathogen.^[9] Research indicates that the length of the aliphatic carbon chain is a critical determinant of both the potency and the mechanism of action of these alcohols.^[9] Alcohols with 9 to 11 carbons tend to exert their effect by damaging the cell membrane, while slightly longer chains (12-13 carbons) exhibit high antibacterial activity without causing significant membrane leakage, suggesting an alternative mechanism.^[9] Given its C10 backbone, **2-Decyn-1-ol** is a prime candidate for screening against a panel of pathogenic bacteria, particularly Gram-positive organisms.

Ecotoxicology and Safety Profile

A critical consideration for any bioactive compound is its safety profile. According to its Safety Data Sheet, **2-Decyn-1-ol** is classified as causing skin and eye irritation and may cause respiratory irritation.^{[3][10][11]} Furthermore, it is noted as being very toxic to aquatic organisms.^[10] The full toxicological properties have not been thoroughly investigated, which necessitates careful handling and containment procedures in a laboratory setting.^[10] Any consideration for therapeutic development would require extensive toxicological evaluation.

Methodologies for Evaluating Biological Activity

To empower researchers to validate and expand upon these potential activities, this section provides detailed, field-proven protocols.

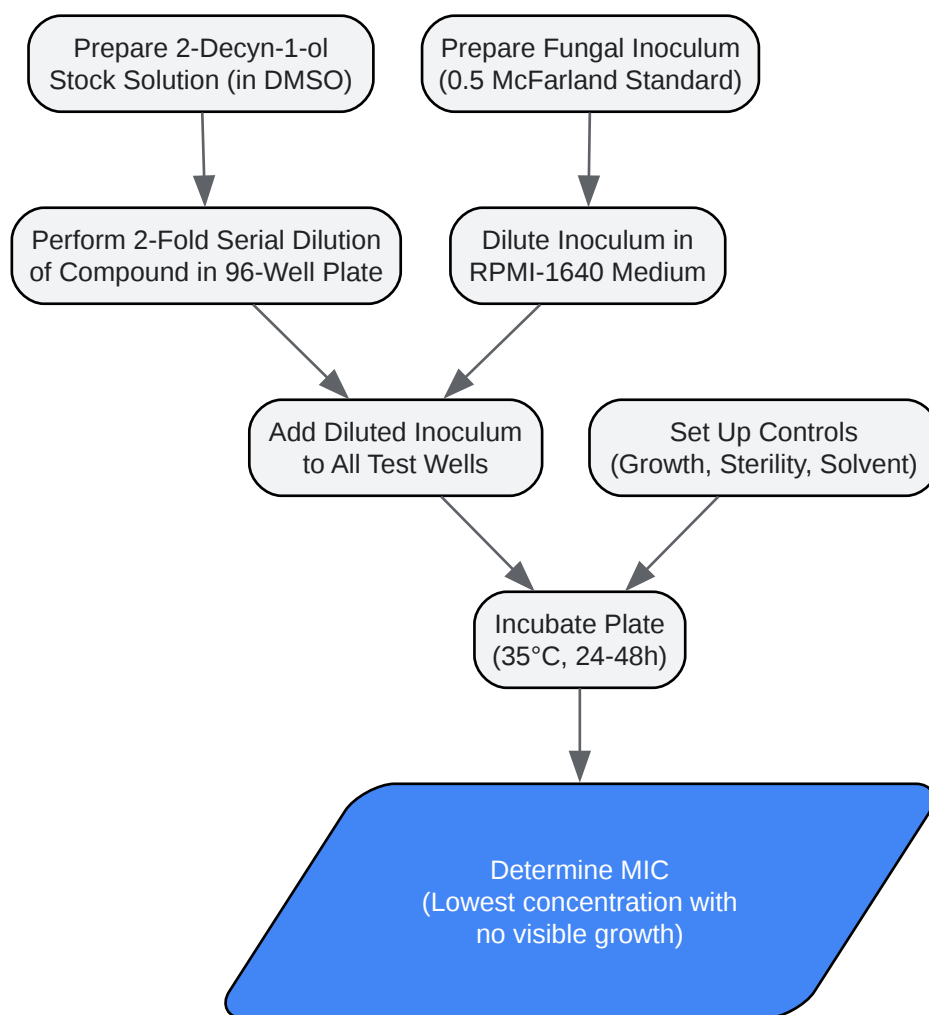
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Rationale: The broth microdilution assay is a quantitative method that determines the lowest concentration of a drug that inhibits the visible growth of a microorganism. It is highly reproducible and suitable for high-throughput screening.

Step-by-Step Methodology:

- **Preparation of Stock Solution:** Prepare a 10 mg/mL stock solution of **2-Decyn-1-ol** in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as the solvent itself can have antimicrobial effects.
- **Inoculum Preparation:** Culture the fungal strain (e.g., *Candida albicans* ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the microplate wells.
- **Plate Preparation:** In a sterile 96-well microtiter plate, add 100 μ L of RPMI-1640 medium to all wells. Add 100 μ L of the **2-Decyn-1-ol** stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
- **Inoculation:** Add 100 μ L of the prepared fungal inoculum to each well, bringing the final volume to 200 μ L.
- **Controls:** Include a sterility control (medium only), a growth control (medium + inoculum, no drug), and a solvent control (medium + inoculum + highest concentration of DMSO).
- **Incubation:** Incubate the plate at 35°C for 24-48 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of **2-Decyn-1-ol** that causes complete visual inhibition of fungal growth. An indicator dye like resazurin can be added to aid in visualization.



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Figure 2: Workflow for Antifungal Broth Microdilution Assay.

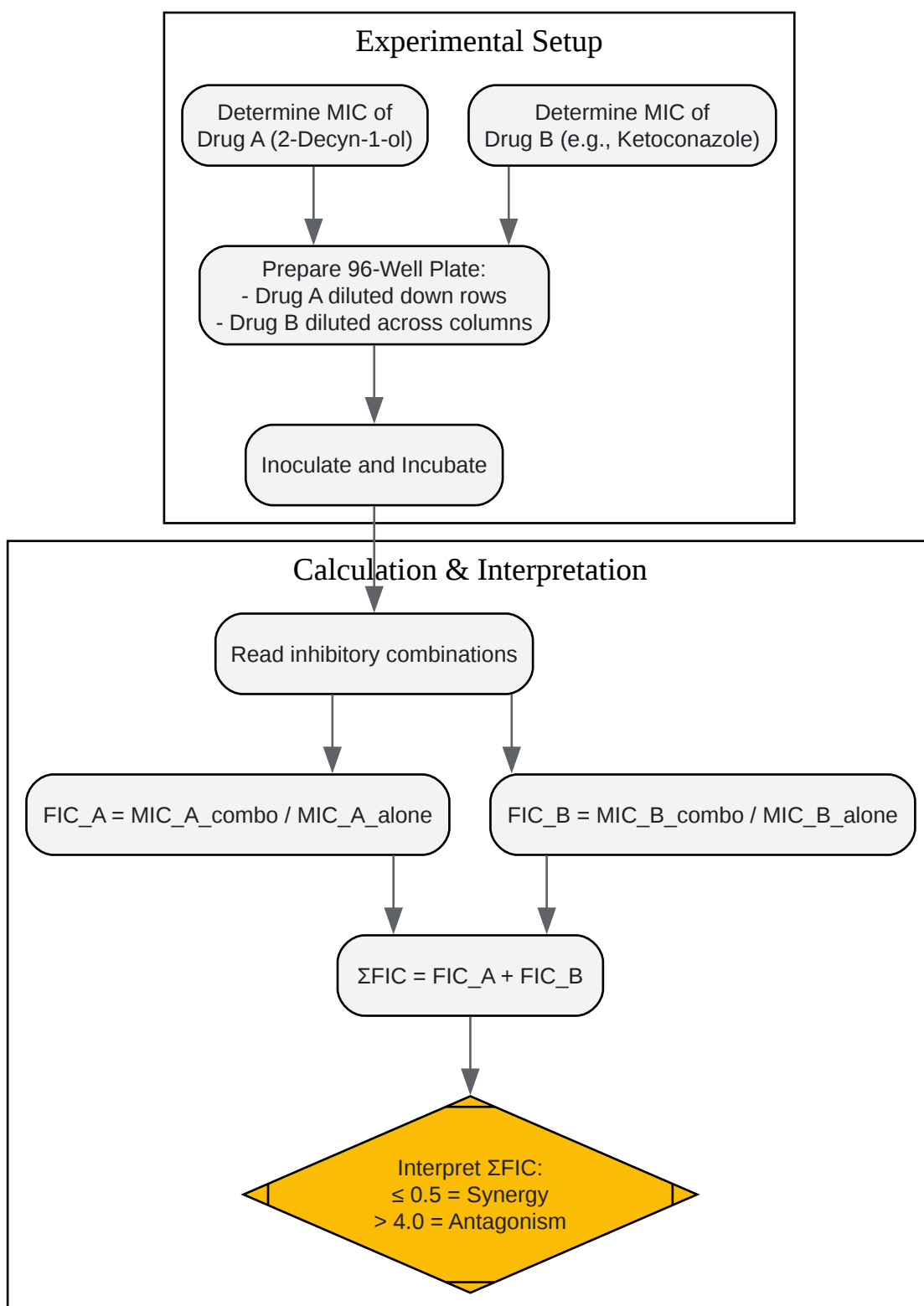
Protocol: Checkerboard Assay for Synergism Analysis

This assay is essential for quantifying the synergistic interaction between two compounds, such as **2-Decyn-1-ol** and a known antifungal.

Rationale: The checkerboard titration method allows for the simultaneous testing of multiple concentrations of two drugs, making it possible to identify synergistic, additive, indifferent, or antagonistic interactions. The Fractional Inhibitory Concentration (FIC) index is a quantitative measure of this interaction.

Step-by-Step Methodology:

- Determine MICs: First, determine the MIC of **2-Decyn-1-ol** (Drug A) and the partner antifungal, e.g., ketoconazole (Drug B), individually, as described in Protocol 3.1.
- Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute Drug A (e.g., from 4x MIC to 1/16x MIC) along the rows and serially dilute Drug B along the columns.
- Inoculation and Incubation: Inoculate and incubate the plate as described for the standard MIC assay.
- Data Collection: After incubation, identify the MIC of each drug in the presence of the other for every well that shows growth inhibition.
- FIC Index Calculation:
 - Calculate the FIC for each drug: $FIC_A = (\text{MIC of A in combination}) / (\text{MIC of A alone})$.
 - Calculate the FIC for Drug B similarly: $FIC_B = (\text{MIC of B in combination}) / (\text{MIC of B alone})$.
 - Calculate the FIC Index for each combination: $\Sigma FIC = FIC_A + FIC_B$.
- Interpretation:
 - Synergy: $\Sigma FIC \leq 0.5$
 - Additivity: $0.5 < \Sigma FIC \leq 4.0$
 - Antagonism: $\Sigma FIC > 4.0$



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Figure 3: Logic diagram for the Checkerboard Synergy Assay.

Future Directions and Considerations

The preliminary data on **2-Decyn-1-ol** opens several avenues for future research.

- **Derivative Synthesis:** The core structure of **2-Decyn-1-ol** is ripe for chemical modification. Esterification or etherification of the terminal hydroxyl group could modulate its lipophilicity and bioavailability, potentially enhancing its antifungal potency or broadening its spectrum of activity.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Comprehensive Mechanistic Studies:** While membrane disruption is a plausible mechanism, it requires direct confirmation through techniques like membrane potential assays, lipid bilayer interaction studies, or electron microscopy. Furthermore, the potential for intracellular targets should not be overlooked.
- **Full Toxicological Profiling:** Before any therapeutic potential can be realized, a thorough toxicological assessment is imperative. This includes in vitro cytotoxicity assays against various mammalian cell lines (e.g., HeLa, HepG2) and subsequent in vivo studies in animal models to determine its safety, tolerability, and pharmacokinetic profile.

Conclusion

2-Decyn-1-ol presents itself as a molecule of interest, not for a single, well-defined activity, but for its multifaceted potential. Its most compelling attribute is its demonstrated ability to act synergistically with conventional antifungal agents, a property of immense value in combating drug-resistant fungal infections.[\[8\]](#) Furthermore, its role as a precursor in the synthesis of complex anticancer natural products highlights its utility in medicinal chemistry.[\[4\]](#) While its direct antibacterial and antifungal activities require more rigorous investigation, the collective evidence from structurally related long-chain alcohols suggests a high probability of success. Future research must focus on a systematic evaluation of its bioactivity spectrum, elucidation of its mechanism of action, and a comprehensive assessment of its toxicological profile to fully unlock its potential.

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